4-Anilinofuran-2(5H)-one

描述

Contextualization of Furan-2(5H)-one Derivatives in Heterocyclic Chemistry Research

Furan-2(5H)-one and its derivatives, commonly referred to as butenolides, represent a pivotal class of heterocyclic compounds that garner significant attention in organic and medicinal chemistry. beilstein-journals.orgscispace.com The furan-2(5H)-one core is a versatile pharmacophore and a key structural motif found in a multitude of natural products and synthetically derived molecules. scispace.comnih.gov These compounds, isolated from various plant and marine organisms, exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. scispace.comnih.gov

In the realm of synthetic chemistry, butenolides are highly valued as precursors for the construction of more complex heterocyclic systems. beilstein-journals.org Their inherent reactivity, stemming from the conjugated lactone system, allows for a variety of chemical transformations. A particularly important reaction involves the interaction of the furanone ring with nitrogen-containing nucleophiles, such as amines and hydrazines. beilstein-journals.org These reactions often proceed via a ring-opening of the lactone, followed by a recyclization event to furnish different nitrogen-containing heterocycles, like pyrrolones or pyridazinones. beilstein-journals.org This synthetic utility makes furan-2(5H)-one derivatives indispensable building blocks for creating large arrays of potentially bioactive compounds. beilstein-journals.org

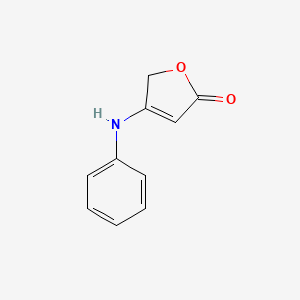

Systematic Nomenclature and Structural Representation of 4-Anilinofuran-2(5H)-one

The compound this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The parent structure is Furan-2(5H)-one , which denotes a five-membered heterocyclic ring containing one oxygen atom, a ketone group at the C2 position, and a double bond between C3 and C4. wikipedia.org The "(5H)" specifies that the carbon at position 5 is a saturated methylene (B1212753) group (CH₂).

The prefix "4-Anilino " indicates the substitution at the fourth carbon position of the furanone ring. An anilino group consists of a phenyl ring attached to an amino group (-NH-), which in turn is bonded to the C4 of the heterocycle. Therefore, the complete structure is a furanone ring with a phenylamino (B1219803) substituent at the double bond.

Structural Representation:

(A simplified 2D representation of the this compound structure)

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₁₀H₉NO₂ |

| Molar Mass | 175.18 g/mol |

| Appearance | (Typically a solid, color may vary) |

| Parent Scaffold | Furan-2(5H)-one (Butenolide) wikipedia.org |

| Key Functional Groups | Lactone, Amine, Phenyl, Alkene |

Historical Evolution and Early Research Directions Pertaining to this compound and its Core Lactone Scaffold

The history of the furan-2(5H)-one, or butenolide, scaffold dates back to the early 20th century, with the term "butenolide" first being introduced in 1900. rsc.org Early research was largely driven by the isolation and characterization of natural products containing this ring system. The discovery of the flavor compound Mesifurane in the 1970s highlighted the presence of furanone structures in common fruits like berries and mangoes. nih.govnih.gov

The synthetic exploration of the furanone core has been extensive. Early examples of synthetically important furanones include mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its bromo analog, which have served as versatile starting materials for various chemical transformations. nih.gov The development of methods to construct the furanone ring itself has been a continuous area of focus. A significant strategy that emerged for synthesizing substituted furan-2(5H)-ones is the one-pot, multi-component reaction. rhhz.net Specifically, the reaction between an aniline (B41778) derivative, an aldehyde, and a dialkyl acetylenedicarboxylate (B1228247) provides a direct route to compounds structurally similar to this compound. rhhz.net This demonstrates that while specific historical milestones for this compound itself are not prominently documented in early literature, the foundational chemistry enabling its synthesis has been progressively developed over many decades.

Structure

3D Structure

属性

IUPAC Name |

3-anilino-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10-6-9(7-13-10)11-8-4-2-1-3-5-8/h1-6,11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEWGTYCQMDKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176819 | |

| Record name | 4-Anilinofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22273-65-0 | |

| Record name | 4-(Phenylamino)-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22273-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Anilino-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022273650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Anilinofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilinofuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ANILINO-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C94QZ6RX3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Anilinofuran 2 5h One and Its Analogues

Approaches to the Furan-2(5H)-one Core Synthesis

The furan-2(5H)-one ring, also known as a butenolide, is a common motif in numerous natural products and bioactive molecules. nih.gov Its synthesis is a foundational step in obtaining 4-anilinofuran-2(5H)-one. Various methods have been developed, primarily involving the cyclization of linear precursors or the functionalization of existing cyclic systems.

Cyclization Reactions of Precursor Molecules

The formation of the furan-2(5H)-one core often relies on intramolecular cyclization reactions where an open-chain molecule is induced to form the five-membered lactone ring. These reactions are designed to efficiently construct the heterocyclic system from readily available starting materials.

One notable approach involves the intramolecular version of the Blaise reaction, which utilizes O-acylated cyanohydrins to produce 4-amino-2(5H)-furanones in good yields. csic.es Another powerful strategy is the cyclization of γ-hydroxy-β-keto ester derivatives, which can be formed from the rearrangement of γ-allyloxy-β-keto ester dianions. csic.es Simple lactonization of these intermediates furnishes the desired 5-substituted tetronic acids. csic.es

Multi-component reactions (MCRs) offer an efficient pathway to substituted furan-2(5H)-ones. For instance, a one-pot, three-component condensation of an appropriate aldehyde, pyruvic acid, and an aromatic amine in acetic acid can yield 3,5-disubstituted furan-2(5H)-one derivatives. nih.gov This method proceeds through the formation of an arylidene pyruvic acid intermediate, which then reacts with the amine and subsequently cyclizes. nih.gov

A titanium-mediated direct aldol (B89426) addition followed by an acid-induced cyclo-condensation represents another effective one-pot annulation method. mdpi.com This sequence, starting from a substituted acetophenone (B1666503) and 1,1-dimethoxyacetone, proceeds through a titanium-chelated aldol adduct which then cyclizes to form the 5-substituted-2(5H)-furanone. mdpi.com

| Cyclization Strategy | Precursors | Key Features | Reference |

| Intramolecular Blaise Reaction | O-acylated cyanohydrins | Forms 4-amino-2(5H)-furanones. | csic.es |

| Rearrangement/Lactonization | γ-allyloxy-β-keto ester dianions | Rearranges to γ-hydroxy-β-keto esters before lactonization. | csic.es |

| Multi-component Reaction | Aldehyde, pyruvic acid, aromatic amine | One-pot synthesis of 3,5-disubstituted derivatives. | nih.gov |

| Ti-mediated Aldol/Cyclo-condensation | Substituted acetophenone, 1,1-dimethoxyacetone | One-pot furanone annulation. | mdpi.com |

Condensation Strategies Involving Tetronic Acid

Tetronic acid, or 4-hydroxyfuran-2(5H)-one, is a highly versatile and convenient building block for the synthesis of furanone derivatives due to its presence in numerous natural products and its unique structural framework. nih.govresearchgate.net It serves as a key precursor for this compound through condensation reactions.

The synthesis of tetronic acid itself can be achieved from diethyl malonate. A common route involves the reaction of diethyl chloroacetylmalonate with triethylamine (B128534) to yield ethyl 2-ethoxy-4,5-dihydro-4-oxofuran-3-carboxylate, which can be converted to tetronic acid in high yield by treatment with alkali. rsc.orgrsc.org

Once formed, tetronic acid can be directly used to synthesize 4-aminofuran-2(5H)-one derivatives. The reaction between tetronic acid and substituted anilines, sometimes under microwave irradiation, provides a direct route to compounds such as 4-((3-methoxyphenyl)amino)furan-2(5H)-one. nih.gov This transformation highlights the utility of tetronic acid as a direct precursor to the target scaffold. Furthermore, domino Knoevenagel–Michael reactions involving tetronic acid and aldehydes can produce bis-tetronic acid derivatives, showcasing the diverse reactivity of this key intermediate. researchgate.net

Synthesis of Substituted this compound Derivatives

Once the furanone core is established, or during its formation, the aniline (B41778) moiety can be introduced. The methods for this vary, ranging from direct coupling reactions to more complex multi-step sequences that allow for the incorporation of diverse functional groups on both the aniline and furanone rings.

Direct Coupling of Anilines with Activated Furanone Intermediates

The introduction of the aniline group at the C-4 position of the furanone ring can be accomplished by reacting an activated furanone intermediate with an aniline. A prime example of an activated intermediate is 4-tosyl-2(5H)-furanone. This tosylated furanone is stable, easily prepared, and serves as an excellent substrate for palladium-catalyzed cross-coupling reactions. organic-chemistry.org While often used with boronic acids to form C-C bonds, this methodology provides a template for potential C-N bond-forming reactions with anilines using appropriate palladium or copper catalysts. organic-chemistry.org

The interaction of furan-2(5H)-ones with nitrogen nucleophiles like primary amines is a well-established transformation. beilstein-journals.org This reaction typically involves the nucleophilic attack of the amine on the furanone ring, which can lead to ring-opening followed by recyclization to form a pyrrolone moiety. beilstein-journals.org However, under specific conditions, direct substitution can be favored.

The most direct route involves the condensation of tetronic acid (4-hydroxyfuran-2(5H)-one) with anilines. nih.gov This reaction directly installs the anilino group at the 4-position, displacing the hydroxyl group. Catalysis, for instance with aniline itself, can be crucial for reactions involving carbonyl compounds, facilitating the process under physiological conditions. nih.gov Modern cross-coupling methods, such as copper-catalyzed Ullmann-type reactions, have also seen significant advancements, enabling the coupling of anilines with aryl halides at milder temperatures, a strategy that could be adapted for activated furanone substrates. chemrxiv.org

| Furanone Intermediate | Coupling Partner | Catalyst/Conditions | Key Feature | Reference |

| 4-Tosyl-2(5H)-furanone | Boronic Acids (as model) | PdCl₂(PPh₃)₂, KF, THF-H₂O | Stable and reactive synthon for 4-substitution. | organic-chemistry.org |

| Tetronic Acid | Substituted Anilines | Microwave irradiation | Direct condensation to form 4-anilinofuranones. | nih.gov |

| Aryl Bromides (as model) | Anilines | Copper/6-hydroxy picolinhydrazide ligand | Room-temperature C-N bond formation. | chemrxiv.org |

Multi-step Reaction Sequences for Functionalized Analogues

Creating a library of diverse, functionalized analogues of this compound often requires multi-step synthetic sequences. These routes allow for the strategic introduction of various substituents at different stages of the synthesis, providing access to a wide range of chemical structures.

One powerful strategy involves the use of sequential palladium-catalyzed reactions, such as the Suzuki and Heck couplings, on a pre-formed heterocyclic scaffold. organic-chemistry.org For example, a suitably halogenated this compound could undergo late-stage functionalization, allowing for the introduction of aryl or alkenyl substituents with great diversity. This approach is advantageous for building combinatorial libraries of analogues. organic-chemistry.org

One-pot multi-step domino strategies are particularly efficient. Such a process might involve the initial formation of a complex heterocyclic system from simple, readily available starting materials, with all transformations occurring in a single reaction vessel. rsc.org These strategies are valued for their atom economy, reduced waste, and simplified workup procedures. The synthesis of complex molecules often requires a strategic combination of reactions, moving from simple starting materials through various functional group transformations and carbon-carbon bond-forming reactions to reach the final target. youtube.comyoutube.com For instance, a synthetic plan for a functionalized this compound might involve the initial synthesis of a substituted aniline, followed by its coupling to a furanone precursor, and subsequent modification of the resulting product.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to produce chiral this compound derivatives is of significant interest, as the three-dimensional arrangement of atoms is often critical for biological activity. While specific examples for this compound are not extensively documented, principles from the synthesis of related chiral heterocycles can be applied.

The synthesis of chiral γ-butyrolactones, which share the same core lactone structure, has been achieved with high efficiency via rhodium-catalyzed asymmetric hydrogenation of γ-butenolides. researchgate.net This method provides an efficient and practical approach to establishing chirality in the furanone ring system.

For introducing chirality via C-C bond formation, photoredox catalysis offers a modern solution. For example, a stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed for the synthesis of unnatural α-amino acids. nih.gov This type of strategy, which uses a chiral auxiliary to direct the stereochemical outcome, could potentially be adapted to introduce chiral substituents onto the this compound framework.

Intramolecular reactions are also powerful tools for controlling stereochemistry. A highly stereoselective route to 2,4,5-trisubstituted tetrahydropyrans, for instance, employs an intramolecular allylation of a (Z)-allylsilane onto an aldehyde, achieving excellent stereoinduction. organic-chemistry.org Developing a substrate for this compound that could undergo a similar stereoselective intramolecular cyclization would be a valuable synthetic route. The synthesis of chiral amine derivatives, such as cyclopentyl- and cyclohexylamine (B46788) derivatives of nucleoside precursors, has also been accomplished through convergent and stereoselective routes, which could serve as models for preparing chiral aniline precursors for coupling. beilstein-journals.org

| Stereoselective Strategy | Target/Analogue | Key Method | Potential Application | Reference |

| Asymmetric Hydrogenation | Chiral γ-Butyrolactones | Rh/ZhaoPhos-catalysed hydrogenation of γ-butenolides. | Creating a chiral furanone core. | researchgate.net |

| Photoredox Catalysis | Unnatural α-Amino Acids | C-radical addition to a chiral N-sulfinyl imine. | Introducing chiral side chains stereoselectively. | nih.gov |

| Intramolecular Allylation | 2,4,5-Trisubstituted Tetrahydropyrans | Brønsted acid-activated cyclization of a (Z)-allylsilane. | Stereocontrolled formation of a substituted ring system. | organic-chemistry.org |

| Convergent Synthesis | Chiral Cyclopentylamine Derivatives | Asymmetric synthesis of chiral amines for late-stage coupling. | Preparation of enantiopure aniline precursors. | beilstein-journals.org |

Derivatization with Optically Active Moieties

A well-established strategy for inducing chirality in the furanone scaffold involves the use of optically active alcohols to form chiral acetals at the C5 position. These chiral auxiliaries can direct the stereochemical outcome of subsequent reactions.

Detailed research has demonstrated the synthesis of optically active sulfur-containing 2(5H)-furanone derivatives starting from stereochemically pure materials. researchgate.net For instance, novel thioethers have been created through the reaction of 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions. researchgate.net The menthyloxy group, derived from naturally occurring (-)-menthol, serves as a chiral auxiliary.

Similarly, 5(R)-(menthyloxy)-2(5H)-furanone has been utilized as a versatile chiral synthon. core.ac.uk It reacts stereospecifically with thiophenol in the presence of a catalytic amount of triethylamine to yield the trans addition product, 5(R)-(menthyloxy)-4(R)-(phenylsulfanyl)-2(3H)-dihydrofuranone, in excellent yield. core.ac.uk This intermediate possesses a functional group arrangement that is primed for generating an α-sulfanyl oxycarbenium ion, which can then react with various nucleophiles in a highly stereoselective manner. core.ac.uk

The key steps in this approach are:

Reaction with Chiral Alcohol: Synthesis of a 5-alkoxy-2(5H)-furanone using an enantiomerically pure alcohol like l-menthol (B7771125) or l-borneol.

Nucleophilic Addition: Introduction of a nucleophile, such as a thiol, which adds to the furanone ring. The stereochemistry of this addition is directed by the chiral auxiliary.

Further Transformation: The resulting diastereomerically pure intermediate can be used in subsequent steps to build more complex molecules. For example, reductive desulfurization of 5(S)-alkyl-4(R)-(phenylsulfanyl)-2(3H)-dihydrofuranones with Bu3SnH/AIBN provides enantiomerically pure 5(S)-alkyl-2(3H)-dihydrofuranones. core.ac.uk

This methodology provides a reliable pathway to enantiomerically enriched furanone derivatives that would otherwise be challenging to synthesize.

Asymmetric Catalysis in Furanone Annulation

Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Annulation reactions, which form a ring in a single step, are particularly powerful when rendered asymmetric.

While direct asymmetric catalytic annulation to form the this compound core is a developing area, principles from related heterocyclic systems provide a clear blueprint. Asymmetric [4+2] annulation reactions, in particular, have been successfully employed for the synthesis of complex heterocyclic structures. rsc.orgoaepublish.comnih.gov

For example, a highly efficient phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed. nih.gov This process, which involves tandem dearomatization and aromatization steps, creates functionalized dihydrocarbazoles with high optical purity (up to 97% ee) under mild conditions. nih.gov A proposed catalytic cycle involves the initial addition of a chiral phosphine (B1218219) catalyst to the allenoate, followed by reaction with the nitro-containing substrate, intramolecular conjugate addition, and finally elimination to regenerate the catalyst and yield the product. nih.gov

In a similar vein, dipeptide-based multifunctional Brønsted base organocatalysts have been developed for the asymmetric [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes. rsc.org This method provides an efficient route to valuable chiral 1,4-sulfur bridged piperidinones with multiple hetero-quaternary stereogenic centers in high yields and enantioselectivities. rsc.org

These examples highlight the potential of applying chiral organocatalysts or metal complexes to the annulation reactions that form the furanone ring, thereby controlling the stereochemistry at its inception. The development of such a method for this compound would involve the reaction of a suitable four-atom component with a two-atom component in the presence of a chiral catalyst to construct the heterocyclic core stereoselectively.

Functionalization and Diversification Strategies

The 2(5H)-furanone core is a versatile scaffold that can be modified at several positions to generate a diverse library of analogues. The high reactivity of precursors like 3,4-dihalo-2(5H)-furanones makes them excellent starting materials for introducing a wide range of functional groups. nih.gov

Introduction of Heteroatoms and Aromatic Systems

The introduction of different heteroatoms and complex aromatic systems onto the furanone ring is a key strategy for modulating the compound's properties. The labile halogen atoms on 3,4-dihalo-5-hydroxy-2(5H)-furanones (such as mucochloric and mucobromic acid) provide reactive sites for nucleophilic substitution. nih.gov

Research has shown the synthesis of various 5-arylidene-2(5H)-furanone derivatives bearing diverse functional groups. koreascience.kr For instance, the introduction of halogen atoms or a nitro group at the aromatic ring of 5-arylidene-2(5H)-furanone has been accomplished. koreascience.kr Furthermore, complex polycyclic aromatic systems, such as anthraquinone (B42736) and naphthoquinone moieties, have been successfully appended to the furanone core. koreascience.kr

The synthesis of sulfur-containing derivatives has also been explored. 4-R-sulfanylfuran-2(5H)-one derivatives can be synthesized and subsequently oxidized with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid to generate the corresponding sulfones and sulfoxides, respectively. researchgate.net

A base-mediated, facile synthesis of 3-sulfonyl-4H-chromenes from o-hydroxychalcones and 2-bromoallyl sulfones has also been developed. beilstein-journals.org This annulation reaction demonstrates how the furanone scaffold can be used as a building block for constructing fused heterocyclic systems, incorporating both new aromatic rings and heteroatoms like sulfur. beilstein-journals.org

Synthesis of N-Furanonyl Sulfonyl Hydrazone Derivatives

A significant diversification strategy involves the synthesis of hybrid molecules combining the furanone moiety with other pharmacologically relevant groups. N-furanonyl sulfonyl hydrazones represent one such class of derivatives.

A series of (E)-N-2(5H)-furanonyl sulfonyl hydrazone derivatives has been efficiently synthesized for the first time via a one-pot reaction with good yields. nih.govresearchgate.net This green, metal-free approach proceeds at room temperature in a short time and demonstrates a wide substrate range. researchgate.netsioc-journal.cn The reaction typically involves the condensation of three components: a 3,4-dihalo-2(5H)-furanone, a sulfonyl hydrazide, and a carbonyl compound (an aldehyde or ketone). sioc-journal.cn

The general procedure for this one-pot synthesis is as follows:

Furanonyl sulfonyl-hydrazides are first generated in situ from the reaction of substituted 3,4-dihalo-2(5H)-furanones and sulfonyl hydrazides. This step is often catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP).

The subsequent condensation with various aldehydes or ketones yields the final N-furanonyl sulfonyl hydrazone derivatives. nih.gov

This method is highly efficient for constructing both a C-N bond and a C=N bond in a single operation. sioc-journal.cn The resulting sulfonyl hydrazone derivatives have been characterized by various spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR. nih.gov

Table 1: Examples of Synthesized N-Furanonyl Sulfonyl Hydrazone Derivatives Data sourced from multiple studies. nih.govnih.gov

| Starting Furanone | Starting Sulfonyl Hydrazide | Starting Aldehyde | Resulting Derivative Class |

| 3,4-Dibromo-5-methoxy-2(5H)-furanone | p-Toluenesulfonyl hydrazide | Benzaldehyde | (E)-N'-(benzylidene)-N-(4-bromo-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonohydrazide |

| 3,4-Dichloro-2(5H)-furanone | Benzenesulfonyl hydrazide | 4-Chlorobenzaldehyde | (E)-N-(4-chloro-2-oxo-2,5-dihydrofuran-3-yl)-N'-((4-chlorophenyl)methylene)benzenesulfonohydrazide |

| 3,4-Dibromo-5-hydroxy-2(5H)-furanone | p-Toluenesulfonyl hydrazide | 2-Hydroxybenzaldehyde | (E)-N-(4-bromo-5-hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-N'-((2-hydroxyphenyl)methylene)-4-methylbenzenesulfonohydrazide |

Preparation of Dithiocarbamate (B8719985) and Piperazine-Linked Analogues

Further functionalization of the furanone scaffold includes the incorporation of dithiocarbamate and piperazine (B1678402) moieties, which are known to be important pharmacophores.

A series of novel dithiocarbamates containing a 2(5H)-furanone-piperazine group has been synthesized. nih.gov This work demonstrates the successful linkage of these three distinct chemical entities to create hybrid compounds. The synthesis involves multi-step procedures to first link the furanone and piperazine units before forming the dithiocarbamate group. nih.gov

More broadly, a metal-free, three-component synthetic route for preparing dithiocarbamate-containing piperazine derivatives has been developed through the C–N bond cleavage of a DABCO (1,4-diazabicyclo[2.2.2]octane) ring. nih.gov The reaction proceeds in one pot from secondary amines, carbon disulfide (CS2), and quaternized DABCO salts. nih.gov This multicomponent re-engineering approach tolerates a variety of secondary amines (including diethylamine, morpholine, and pyrrolidine) and DABCO salts, affording a wide range of 1,4-disubstituted piperazines containing a dithiocarbamate group in good to high yields. nih.gov While this specific study did not use a furanone-containing amine, the methodology is directly applicable for creating furanone-piperazine-dithiocarbamate analogues by using a furanone-substituted secondary amine as a starting material.

Molecular Structure and Conformational Analysis of 4 Anilinofuran 2 5h One Derivatives

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing detailed three-dimensional molecular structures. nih.govlibretexts.org The analysis of derivatives of 4-anilinofuran-2(5H)-one, such as 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one, offers a clear view of the solid-state conformation and intermolecular interactions. nih.govscienceopen.com

The crystal structure of 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one has been determined through single-crystal X-ray diffraction. nih.gov This analysis provides specific data about the crystal system and the dimensions of the unit cell, which is the basic repeating structural unit of a crystalline solid. ruc.dk For this particular derivative, the crystallographic data reveals a monoclinic crystal system.

Crystal Data for 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂BrNO₃ |

| Formula Weight | 362.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.996(3) |

| b (Å) | 8.0900(16) |

| c (Å) | 27.981(6) |

| α (°) | 90 |

| β (°) | 91.06(3) |

| γ (°) | 90 |

| Volume (ų) | 2937.3(11) |

This table presents the unit cell parameters for a derivative of this compound, providing insight into its solid-state packing.

The conformation of the molecule is defined by the relative orientations of its constituent parts. In 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one, the central butyrolactone core is not planar with the attached aromatic rings. nih.gov The degree of twisting is quantified by dihedral angles.

Hydrogen bonds are crucial non-covalent interactions that dictate how molecules pack together in the crystal lattice. libretexts.org They can occur within a single molecule (intramolecular) or between separate molecules (intermolecular). libretexts.orguu.nl

Molecular Conformation and Dihedral Angles within the Butyrolactone and Aniline (B41778) Moieties

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are essential for confirming the identity and structure of chemical compounds in both solid and solution states. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide complementary information to validate the molecular structure determined by X-ray crystallography.

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon). mdpi.com The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's connectivity and stereochemistry.

For a compound like this compound, ¹H NMR would be expected to show distinct signals for the protons on the aniline ring, the furanone ring, the methylene (B1212753) (CH₂) group, and the amine (NH) proton. The integration of these signals corresponds to the number of protons in each environment. Similarly, ¹³C NMR would show separate signals for each unique carbon atom, including the carbonyl carbon (C=O), the olefinic carbons of the furanone ring, and the carbons of the aniline ring. mdpi.com The presence of substituents on the aniline or furanone rings would cause predictable shifts in the NMR signals, aiding in the confirmation of the specific derivative's structure. nih.gov

High-Resolution Mass Spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions with very high accuracy. This precision allows for the determination of a compound's elemental composition and thus its molecular formula.

For this compound, the molecular formula is C₁₀H₉NO₂. epa.gov HRMS would measure the monoisotopic mass of the molecular ion with high precision (e.g., to four or more decimal places). This experimentally determined mass can then be compared to the calculated exact mass for the proposed formula (C₁₀H₉NO₂), which is 175.063329 g/mol . epa.gov A close match between the measured and calculated mass provides unambiguous validation of the molecular formula, complementing the structural data obtained from other methods.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound and its derivatives, IR spectroscopy provides valuable insights into their molecular structure by identifying key vibrational modes.

The structure of this compound comprises several key functional groups: a secondary amine (N-H), an α,β-unsaturated γ-lactone ring, an aromatic ring (phenyl group), and C-H bonds of varying hybridizations. Each of these groups exhibits characteristic absorption bands in the infrared spectrum.

Detailed analysis of the IR spectra of this compound and its analogues reveals distinct peaks that are crucial for structural confirmation. The most prominent of these is the carbonyl (C=O) stretching vibration of the lactone ring. Due to the five-membered ring strain and its α,β-unsaturated nature, this band typically appears at a high frequency. For furanone-based structures, this strong absorption is generally observed in the region of 1750 cm⁻¹.

Another key diagnostic band is associated with the secondary amine (N-H) group. The N-H stretching vibration is typically observed as a single, sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. The precise position and shape of this band can be influenced by hydrogen bonding. Additionally, the N-H bending vibration can be seen near 1600 cm⁻¹.

The aromatic nature of the anilino moiety gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The in-ring C=C stretching vibrations of the phenyl group are observed as a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern on the benzene (B151609) ring and are found in the 900-675 cm⁻¹ range.

The furanone ring itself also contributes to the spectrum. The C=C stretching vibration within the unsaturated lactone ring is expected in the 1650-1600 cm⁻¹ region, often overlapping with the N-H bending vibration. The C-O-C stretching vibrations of the lactone ether linkage typically produce strong bands in the 1300-1000 cm⁻¹ range.

The table below summarizes the characteristic IR absorption frequencies for the main functional groups found in this compound, based on data from analogous compounds and general spectroscopic principles.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Functional Group | Vibrational Mode |

| 3300-3500 | Medium, Sharp | Secondary Amine (N-H) | Stretching |

| > 3000 | Medium to Weak | Aromatic C-H | Stretching |

| ~ 1750 | Strong | α,β-Unsaturated γ-Lactone (C=O) | Stretching |

| 1650-1600 | Medium | Alkene (C=C) | Stretching |

| ~ 1600 | Medium | Secondary Amine (N-H) | Bending |

| 1600-1450 | Medium to Weak | Aromatic C=C | Stretching |

| 1300-1000 | Strong | Lactone (C-O-C) | Stretching |

| 900-675 | Medium to Strong | Aromatic C-H | Out-of-plane Bending |

Structure Activity Relationship Sar Studies of 4 Anilinofuran 2 5h One Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for 4-anilinofuran-2(5H)-one derivatives employs a variety of methodological frameworks, ranging from traditional synthetic modifications to advanced computational approaches.

A primary strategy for understanding SAR involves the systematic synthesis and biological evaluation of a series of analogs. This approach allows researchers to probe the effect of specific structural changes on a compound's activity. For the this compound scaffold, this typically involves introducing a variety of substituents onto the aniline (B41778) ring to explore the impact of different electronic and steric properties. beilstein-journals.org

Key modifications often include:

Introduction of Halogens: Adding atoms like fluorine, chlorine, or bromine to the aniline ring can alter the electronic properties and lipophilicity of the molecule, which can significantly influence its interaction with biological targets.

Alkoxy and Alkyl Groups: The addition of methoxy (B1213986) or other alkyl groups can provide insights into the steric tolerance of the target's binding site.

Nitro Groups: The strong electron-withdrawing nature of a nitro group can dramatically alter the electron density of the aniline ring, leading to changes in binding affinity and biological activity. koreascience.kr

By comparing the biological activities of these systematically modified analogs, researchers can deduce which structural features are critical for the desired effect.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.netnih.gov This method is instrumental in predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For this compound derivatives, a QSAR study would typically involve:

Data Set Assembly: A collection of derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and lipophilic (e.g., logP) properties, are calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. ddg-pharmfac.net

These models can provide valuable insights into the physicochemical properties that govern the biological efficacy of this class of compounds.

In silico computational tools play a vital role in modern drug discovery and SAR analysis. nih.govarxiv.org These methods allow for the rapid assessment of large numbers of virtual compounds, helping to guide the design and synthesis of new derivatives with improved properties.

Common in silico techniques applied to SAR studies include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding mode and key interactions. arxiv.orgnih.gov For this compound derivatives, docking studies can help to rationalize the observed SAR by visualizing how different substituents on the aniline ring interact with the amino acid residues of the target protein.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This can be used to screen virtual libraries for new compounds that fit the model.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor complex, assessing the stability of the binding interactions over time. nih.gov

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding and predicting the SAR of this compound derivatives.

Application of Quantitative Structure-Activity Relationship (QSAR) Approaches

Influence of Aniline Moiety Substitutions on Biological Efficacy

The aniline moiety of this compound is a critical component for its biological activity, and substitutions on this ring can have a profound impact on efficacy.

The electronic nature of substituents on the aniline ring can significantly modulate the biological activity of this compound derivatives. beilstein-journals.orgrsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aniline nitrogen and the aromatic ring, which can in turn affect the strength of interactions with the biological target.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density on the aniline ring, potentially enhancing interactions with electron-deficient regions of a binding pocket.

Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups decrease the electron density, which may be favorable for interactions with electron-rich residues in the target. beilstein-journals.org

Steric effects also play a crucial role. beilstein-journals.org The size and shape of the substituent can influence how the molecule fits into the binding site of the target. A bulky substituent may cause steric hindrance, preventing optimal binding and reducing activity. Conversely, a well-placed substituent might form favorable van der Waals interactions, enhancing binding affinity.

The following table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating the impact of different aniline substituents on biological activity.

| Compound | Aniline Substituent | Electronic Effect | Steric Effect | Biological Activity (IC₅₀, µM) |

| 1 | H | Neutral | Small | 10.5 |

| 2 | 4-OCH₃ | Donating | Medium | 5.2 |

| 3 | 4-Cl | Withdrawing | Medium | 8.1 |

| 4 | 4-NO₂ | Withdrawing | Medium | 15.8 |

| 5 | 2-CH₃ | Donating | Medium | 25.3 |

| 6 | 3,5-diCl | Withdrawing | Large | 42.0 |

This table is for illustrative purposes and does not represent actual experimental data.

The position of a substituent on the aniline ring (ortho, meta, or para) can dramatically affect the biological activity of this compound derivatives. This is due to the different spatial arrangements of the substituent relative to the rest of the molecule, which can lead to distinct interactions with the biological target.

For example, a substituent in the para position is generally well-tolerated and can extend into a specific pocket of the binding site. The same substituent in the ortho position might cause a conformational change in the molecule due to steric clash with the furanone ring, leading to a different binding mode or reduced affinity. A meta substituent will project into a different region of the binding site altogether. beilstein-journals.org

Research has shown that for certain biological targets, a substituent at the para position of the aniline ring leads to optimal activity, while substitution at the ortho position is often detrimental. beilstein-journals.org This highlights the importance of positional isomerism in the fine-tuning of the biological activity of this class of compounds.

The table below illustrates the effect of positional isomerism on the hypothetical biological activity of a chloro-substituted this compound.

| Compound | Substituent Position | Biological Activity (IC₅₀, µM) |

| 7 | 2-Cl (ortho) | 35.2 |

| 8 | 3-Cl (meta) | 12.7 |

| 9 | 4-Cl (para) | 8.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Electronic and Steric Effects of Aromatic Substituents

Contribution of the Furanone Core Modifications to Activity

The furanone core is a privileged scaffold in medicinal chemistry, and its biological activity can be finely tuned through specific substitutions and structural modifications. For this compound derivatives, modifications to the furanone ring itself, particularly at the C-3 position, and alterations to the ring's saturation level are critical determinants of biological efficacy.

Role of Substituents at the C-3 Position

The C-3 position of the this compound scaffold is a key site for modification, with substitutions directly influencing the molecule's interaction with target enzymes. Studies on a series of 3-aryl-4-arylaminofuran-2(5H)-one derivatives as inhibitors of tyrosyl-tRNA synthetase (TyrRS) have provided significant insights into the structure-activity relationship (SAR) at this position. researchgate.net

Research indicates that the nature and substitution pattern of an aryl group at the C-3 position are crucial for inhibitory potency. For instance, in a series of compounds designed as TyrRS inhibitors, the presence of a 3-bromophenyl group at the C-3 position, combined with a 3,5-dichlorophenylamino group at the C-4 position, resulted in the most active compound, with an IC₅₀ of 0.09 µM. researchgate.net This highlights a synergistic effect between the electronic properties of the substituents on both the C-3 aryl ring and the C-4 anilino ring.

The general SAR findings for substitutions on the C-3 aryl ring (Ring A in the table below) and the C-4 anilino ring (Ring B) can be summarized as follows:

C-4 Anilino Ring (Ring B): The introduction of electron-withdrawing groups, particularly chlorine atoms, at the meta positions (R₂ and R₄) of the aniline moiety significantly enhances enzyme inhibitory activity. researchgate.net

C-3 Aryl Ring (Ring A): The presence of a halogen, such as bromine, at the meta position (R₁) of the C-3 aryl ring contributes positively to the activity. researchgate.net

The following interactive table presents SAR data for selected 3-aryl-4-arylaminofuran-2(5H)-one derivatives against Staphylococcus aureus tyrosyl-tRNA synthetase. researchgate.net

Impact of Saturation and Ring Alterations

The α,β-unsaturated γ-lactone system of the 2(5H)-furanone ring is a critical feature for the biological activity of many derivatives. This conjugated system contributes to the planarity and electronic properties of the core, which are often essential for receptor binding. um.es Altering this feature, for example, through saturation of the C3-C4 double bond to yield a dihydrofuran-2-one (a γ-butyrolactone), can significantly impact activity.

While specific studies on the saturation of this compound are not extensively documented, research on related furanone-based ligands for targets like protein kinase C (PKC) demonstrates the importance of the core structure. In the design of diacylglycerol (DAG) analogues, a tetrahydro-2-furanone template was used to constrain the molecule, leading to a significant enhancement in binding affinity compared to open-chain counterparts. acs.org This suggests that while the unsaturated bond is often key, a saturated lactone ring can provide a rigid scaffold to favorably orient substituents for receptor interaction.

Alterations that replace the ring oxygen or change the ring size would fundamentally alter the compound's steric and electronic profile, likely leading to a complete loss or a different spectrum of biological activity. The furanone ring provides a stable and synthetically accessible scaffold that can be modified to enhance activity and selectivity. um.es

Conformational Flexibility and its Correlation with Receptor Binding and Biological Response

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound derivatives, the rotational freedom around the single bond connecting the aniline nitrogen to the C-4 position of the furanone ring is a defining conformational parameter.

Dihedral Angle Optimization for Enhanced Potency

Computational and experimental analyses of various ligand-receptor complexes show that restricting a molecule to its bioactive conformation minimizes the entropic penalty of binding, thereby increasing potency. Current time information in Bangalore, IN. For this compound derivatives, the dihedral angle influences the relative positions of the aniline ring, the furanone carbonyl, and any substituents on the rings. Molecular docking studies of potent inhibitors, such as 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one in the active site of tyrosyl-tRNA synthetase, suggest that the molecule adopts a specific, low-energy conformation to fit snugly within the binding pocket. researchgate.net Achieving this precise "fit" is dependent on an optimal dihedral angle, which positions the various chemical groups to engage in favorable hydrogen bonding, hydrophobic, and electrostatic interactions with amino acid residues of the target protein.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net For the this compound scaffold, particularly as inhibitors of enzymes like TyrRS, a clear pharmacophore model emerges.

Based on SAR and molecular docking studies, the key pharmacophoric features can be defined as follows: researchgate.net

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the furanone ring is a critical hydrogen bond acceptor. It can interact with hydrogen bond donor residues (e.g., the backbone amide of an amino acid) in the enzyme's active site.

Hydrogen Bond Donor (HBD): The N-H group of the aniline linker serves as an essential hydrogen bond donor, forming interactions with acceptor residues in the binding pocket.

Aromatic/Hydrophobic Region 1 (AR/H1): The aniline ring provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with nonpolar regions of the active site. The substitution pattern on this ring (e.g., dichlorination) modulates its electronic properties and enhances these interactions. researchgate.net

Aromatic/Hydrophobic Region 2 (AR/H2): The substituent at the C-3 position, typically an aryl ring, constitutes a second crucial hydrophobic region that explores another pocket of the active site, contributing significantly to binding affinity.

The spatial arrangement of these four features is critical for high-potency inhibition. The furanone lactone acts as a rigid linker, holding these features in a specific geometric orientation that is complementary to the target's binding site.

Computational and Theoretical Chemistry Applications for 4 Anilinofuran 2 5h One

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are cornerstone techniques in computational drug discovery. For a molecule like 4-anilinofuran-2(5H)-one, which contains pharmacophoric features such as a hydrogen-bond acceptor (the lactone carbonyl), a hydrogen-bond donor (the aniline (B41778) N-H), and aromatic rings, these methods are invaluable for exploring its potential as a biologically active agent.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid, and estimate the strength of the interaction, often expressed as a binding affinity or docking score. plos.org For this compound, this process would involve preparing a 3D model of the molecule and docking it into the binding sites of various therapeutically relevant proteins.

Studies on related heterocyclic compounds, such as anilinoacridines and other furanone derivatives, have successfully used docking to identify potential inhibitors for targets like topoisomerase II and various kinases. nih.govjscimedcentral.comresearchgate.netijper.org For instance, in a study on heterocyclic substituted 9-anilinoacridines as topoisomerase II inhibitors, docking calculations were performed using the extra precision (XP) mode in the Glide module, which scores favorable interactions like hydrogen bonding and hydrophobic contacts. jscimedcentral.com A similar approach for this compound would likely reveal key interactions, such as hydrogen bonds formed by the aniline N-H or the furanone carbonyl oxygen, and pi-pi stacking from the phenyl ring, with amino acid residues in a target's active site. nih.gov

The binding affinities for a series of designed compounds are often compared to a known standard or reference compound to gauge potential efficacy. nih.gov

Table 1: Illustrative Docking Scores for Structurally Related Scaffolds This table presents data from studies on compounds structurally related to this compound to illustrate typical results from docking simulations. The data does not represent the compound this compound itself.

| Compound Class | Target Protein | Docking Software/Method | Range of Glide Scores (kcal/mol) | Reference Compound (Score) | Source |

|---|---|---|---|---|---|

| N-Phenyl pyrazole (B372694) substituted 9-anilinoacridines | Topoisomerase II (1ZXM) | Schrodinger Suite (Glide) | -5.58 to -7.78 | Ledacrine (-5.24) | jscimedcentral.com |

| Oxazine substituted 9-anilinoacridines | SARS-CoV-2 (5R82) | Schrodinger Suite (Glide XP) | Not specified | Ritonavir, Lopinavir | nih.gov |

| Quinoline-furanone hybrids | Plasmodium falciparum Lactate (B86563) Dehydrogenase (PfLDH) | Molegro Virtual Docker (MVD) | Not specified | Chloroquine | rsc.org |

Docking results are pivotal for the rational design of new ligands with improved potency and selectivity. nih.gov By visualizing the binding mode of a parent compound like this compound, chemists can make targeted structural modifications. For example, if the aniline ring sits (B43327) in a deep hydrophobic pocket, adding lipophilic substituents could enhance binding affinity. Conversely, if an unoccupied polar region is nearby, introducing a hydrogen-bonding group could form a new, stabilizing interaction with the protein.

This strategy is evident in studies on furanone derivatives, where structure-activity relationships (SAR) are elucidated through computational analysis. rsc.orgresearchgate.net For example, research on quinoline-furanone hybrids revealed that halogen substitutions on the aromatic rings enhanced antimalarial activity, a finding that can guide the synthesis of more potent analogues. rsc.org Similarly, quantitative structure-activity relationship (QSAR) studies on furanone derivatives have been used to build predictive models for designing new compounds with enhanced activity, such as COX-2 inhibition. researchgate.net

Prediction of Binding Modes and Affinities with Biological Macromolecules

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics. samipubco.comrdd.edu.iq

For this compound, DFT calculations could be used to determine its optimized 3D geometry and to analyze its electronic structure. samipubco.com Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to find the lowest energy conformation. samipubco.com

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution on the molecular surface. samipubco.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets or other reactants. samipubco.comtandfonline.com In studies of aniline derivatives, negative potential regions are often found around the nitrogen atom of the amino group and on the aromatic rings, indicating sites prone to electrophilic attack or hydrogen bonding. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a powerful application of quantum chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests high polarizability and reactivity, often correlating with higher biological activity. samipubco.com Theoretical studies on Schiff bases derived from aniline derivatives have shown that the introduction of different functional groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's bioactivity. samipubco.com For this compound, calculating these FMO energies would provide a quantitative measure of its potential reactivity and serve as a basis for designing derivatives with tailored electronic properties.

Table 2: Illustrative Quantum Chemical Parameters for Aniline and Furanone Derivatives This table presents data from DFT studies on related compounds to exemplify the typical quantum chemical parameters calculated. The data does not represent the compound this compound itself.

| Compound Type | Basis Set | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (ΔE) (a.u.) | Source |

|---|---|---|---|---|---|

| N-benzylideneaniline | B3LYP/6-32G | -0.218 | -0.076 | 0.142 | rdd.edu.iq |

| N'-(4-Methylbenzyliden)aniline oxid | B3LYP/6-32G | -0.213 | -0.076 | 0.137 | rdd.edu.iq |

| N'-(4-Nitrobenzyliden)anilin oxid | B3LYP/6-32G | -0.246 | -0.113 | 0.133 | rdd.edu.iq |

Electronic Structure Analysis and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. plos.orgnih.gov This technique is essential for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur in both the ligand and the protein upon binding. rsc.orgmdpi.com

For a complex of this compound with a target protein, an MD simulation would be initiated from the best-docked pose. researchgate.net The simulation would track the trajectories of all atoms over a period typically ranging from nanoseconds to microseconds. Analysis of the simulation can reveal:

Stability of the Complex: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the ligand remains stably bound in its initial pose. jscimedcentral.com

Key Intermolecular Interactions: MD simulations allow for the analysis of the persistence of hydrogen bonds and other interactions identified in docking. It can reveal which interactions are most stable and crucial for binding. rsc.org

Conformational Flexibility: The simulation shows how the ligand and protein adapt to each other's presence. rsc.org For a flexible molecule like this compound, MD can explore different accessible conformations within the binding site, potentially identifying more favorable binding modes missed by rigid docking.

Binding Free Energy Calculations: Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates more closely with experimental binding affinities than simple docking scores. plos.org

Studies on small-molecule kinase inhibitors frequently employ MD simulations to validate docking results and gain a deeper understanding of the binding mechanism, which would be a critical step in evaluating the potential of this compound as such an agent. plos.orgnih.govresearchgate.net

Virtual Screening and Library Design for Novel this compound Analogues

The quest for novel therapeutic agents has been significantly accelerated by the integration of computational methods into the drug discovery pipeline. For the this compound scaffold, which holds potential for diverse biological activities, computational techniques such as virtual screening and library design are pivotal in exploring its chemical space and identifying promising new analogues. These in silico approaches allow for the rapid and cost-effective evaluation of large numbers of molecules, prioritizing those with the highest likelihood of desired biological activity for synthesis and experimental testing.

Virtual screening is a computational methodology used to search large databases of chemical compounds to identify those that are likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-based virtual screening relies on the three-dimensional (3D) structure of the biological target, which can be determined experimentally through techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. The primary tool for SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with the target protein. For the this compound scaffold, SBVS would involve docking a library of its analogues into the active site of a relevant biological target. For instance, if targeting a specific kinase, the furanone derivatives would be docked into the ATP-binding pocket to predict their inhibitory potential. The scoring functions used in docking programs estimate the binding free energy, allowing for the ranking of compounds. Those with the best scores are then selected as "hits" for further investigation. A study on furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives, which share some structural similarities with the this compound core, successfully employed structure-based virtual screening to identify potential inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1). semanticscholar.org In this study, the designed compounds were docked into the active sites of the enzymes, and their binding affinities were calculated, leading to the identification of lead compounds with higher predicted activity than the standard inhibitor. semanticscholar.org

Ligand-based virtual screening, on the other hand, is employed when the 3D structure of the target is unknown. This approach utilizes the principle of molecular similarity, which posits that molecules with similar structures are likely to have similar biological activities. A set of known active ligands for a particular target is used to build a model, such as a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is then used as a 3D query to search large chemical databases for molecules that match these features. For this compound analogues, a pharmacophore model could be generated based on a known active derivative, and this model would then be used to screen for novel compounds with potentially similar or improved activity.

The design of novel chemical libraries based on the this compound scaffold is another critical application of computational chemistry. Instead of screening existing libraries, new libraries can be computationally generated by systematically modifying the core scaffold. This process, often referred to as combinatorial library design, involves defining variable substitution points on the this compound core and attaching a variety of chemical fragments or substituents at these positions. For example, different aryl groups could be substituted at the 4-anilino position, and various substituents could be placed on the furanone ring. The resulting virtual library of analogues can then be subjected to virtual screening against a specific target. A study on quinoline-furanone hybrids utilized computational tools to design a library of ligands which were then screened for their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, as well as for their docking scores against Plasmodium falciparum lactate dehydrogenase. ccij-online.org This approach allowed for the selection of the most promising candidates for synthesis and biological evaluation. ccij-online.org

A theoretical study on furanone derivatives as potential inhibitors of the Ether-à-go-go-1 (Eag-1) potassium channel, a target in cancer therapy, highlights the utility of these computational approaches. In this research, a series of furanone derivatives were evaluated for their interaction with the Eag-1 protein using molecular docking. The study identified several derivatives with lower inhibition constants compared to known inhibitors, suggesting they could be promising candidates for cancer treatment. This type of theoretical evaluation is a crucial first step in the virtual screening process.

The table below outlines a hypothetical virtual screening workflow for identifying novel this compound analogues.

| Step | Description | Computational Tools |

| 1. Target Selection and Preparation | Identify a biological target relevant to a disease of interest. Obtain or model the 3D structure of the target protein. | PDB, Modeller |

| 2. Library Generation/Selection | Create a virtual library of this compound analogues through combinatorial design or select a pre-existing chemical database. | RDKit, ChemDraw |

| 3. Ligand Preparation | Generate 3D conformations for each ligand in the library and assign appropriate protonation states and charges. | Open Babel, LigPrep |

| 4. Molecular Docking (SBVS) | Dock the library of analogues into the active site of the target protein. | AutoDock, Glide, MOE |

| 5. Pharmacophore Modeling (LBVS) | If the target structure is unknown, build a pharmacophore model based on known active compounds. | Phase, Catalyst |

| 6. Hit Selection and Filtering | Rank the docked compounds based on their scoring functions or screen the library against the pharmacophore model. Apply drug-likeness filters (e.g., Lipinski's rule of five) and ADMET prediction to prioritize hits. | QikProp, TOPKAT |

| 7. Visual Inspection and Analysis | Visually inspect the binding modes of the top-ranked compounds to ensure key interactions with the target are present. | PyMOL, VMD |

| 8. Synthesis and Biological Testing | Synthesize the selected hit compounds and perform in vitro and/or in vivo assays to validate their biological activity. | N/A |

Future Research Directions and Translational Perspectives for 4 Anilinofuran 2 5h One

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

The core structure of 4-anilinofuran-2(5H)-one offers numerous opportunities for chemical modification to develop advanced derivatives with specific biological activities. Future research will likely focus on systematic structure-activity relationship (SAR) studies to optimize the compound for various therapeutic applications. These studies may be crucial for designing furanone derivatives with an improved therapeutic index.

Key areas for synthetic modification could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups, halogens, nitro groups) to the aniline (B41778) phenyl ring can significantly influence the electronic properties and steric bulk of the molecule. This, in turn, can affect binding affinities to biological targets. For instance, the introduction of a 3-nitro-1,2,4-triazole (B13798) group to anilinoquinazoline (B1252766) derivatives has been shown to enhance anti-proliferative activities under hypoxic conditions. nih.gov

Modification of the Furanone Core: Alterations to the furanone ring itself, such as the introduction of different substituents at the C-3 and C-5 positions, can modulate the reactivity and bioavailability of the derivatives. researchgate.net The synthesis of 3,4-diaryl-2(5H)-furanone derivatives has yielded compounds with potent cytotoxic activities. nih.gov

Introduction of Chiral Centers: The synthesis of chiral 2(5H)-furanone derivatives containing amino acid or terpene moieties has been explored to create compounds with specific stereochemistry, which can be crucial for selective interactions with biological targets. mdpi.comresearchgate.net

A summary of potential synthetic strategies for creating derivatives of this compound is presented in the table below.

| Modification Strategy | Target Moiety | Potential Outcome |

| Substituent Introduction | Phenyl Ring | Altered electronic properties and target binding |

| Ring Modification | Furanone Core | Enhanced reactivity and bioavailability |

| Chiral Synthesis | Furanone Core | Stereospecific interactions with biological targets |

Elucidation of Undiscovered Molecular Targets and Biological Pathways

While the precise molecular targets of this compound are not yet fully elucidated, the furanone scaffold is known to interact with a variety of biological molecules and pathways. Future research should aim to identify the specific cellular components that interact with this compound and its derivatives to better understand its mechanism of action.

Potential avenues of investigation include:

Quorum Sensing Inhibition: Many 2(5H)-furanone derivatives have been identified as potent inhibitors of quorum sensing (QS) in bacteria. researchgate.netmdpi.com QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, and its inhibition can reduce bacterial virulence without promoting resistance. researchgate.net Research could explore if this compound or its derivatives can interfere with QS systems, such as the LuxR-type receptors. hal.science

Enzyme Inhibition: The furanone ring is a versatile pharmacophore that can be tailored to inhibit specific enzymes. For example, some furanone derivatives have been investigated as potential inhibitors of proteasomes and tyrosine kinases like EGFR and VEGFR-2. nih.govresearchgate.net

Anticancer and Antimicrobial Activity: The 2(5H)-furanone skeleton is present in numerous natural products and synthetic compounds with demonstrated antimicrobial, antifungal, and antitumor properties. mdpi.comresearchgate.net Further screening of this compound derivatives against a panel of cancer cell lines and microbial strains could uncover novel therapeutic leads. nih.gov

The table below summarizes known biological activities of the broader furanone class, which could be investigated for this compound.

| Biological Activity | Potential Molecular Target/Pathway |

| Quorum Sensing Inhibition | LuxR-type receptors, LuxS enzyme |

| Anticancer | EGFR, VEGFR-2, Proteasomes |

| Antimicrobial | Bacterial biofilm formation pathways |

Leveraging Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can accelerate the design and optimization of novel compounds by predicting their biological activity and properties. For this compound, AI and ML can be employed in several ways:

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual derivatives of this compound to identify those with the highest predicted affinity for a specific biological target. researchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of new derivatives based on their chemical structure. This can guide the synthesis of more potent and selective compounds.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with desired pharmacological profiles.

Recent studies have demonstrated the successful application of machine learning approaches for identifying ligands of biological targets and for predicting the toxicity of drug candidates, highlighting the potential of these methods for advancing the development of furanone-based therapeutics. hal.scienceccij-online.org

Exploration of Multi-Targeting Approaches for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. frontiersin.org Consequently, drugs that act on a single target may have limited efficacy. frontiersin.org A multi-targeting approach, where a single compound is designed to interact with multiple targets, offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov

The this compound scaffold is well-suited for the development of multi-target agents. Future research could focus on designing derivatives that simultaneously modulate different biological targets. For instance, a derivative could be engineered to inhibit both EGFR and VEGFR-2, which are key kinases involved in tumor growth and angiogenesis. nih.gov This dual-targeting strategy has the potential to create more effective anticancer drugs with reduced toxicity compared to combination therapies. nih.govnih.gov

The development of multi-target drugs is a challenging endeavor, but advances in computational chemistry and a deeper understanding of disease biology are making it an increasingly viable approach. frontiersin.orgnih.gov

常见问题

(Basic) What synthetic methodologies are established for 4-Anilinofuran-2(5H)-one, and what are their limitations?

Methodological Answer:

The synthesis typically involves condensation reactions between aniline derivatives and substituted furanones. For example, 3-aryl-4-arylaminofuran-2(5H)-one derivatives (structurally analogous) are synthesized via nucleophilic substitution of halogenated furanones with aromatic amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Key limitations include:

- Low yields (~40–60%) due to competing side reactions (e.g., oxidation of the aniline group).

- Sensitivity to moisture, requiring inert conditions (argon/nitrogen atmosphere).

- Post-reaction purification challenges (e.g., column chromatography with ethyl acetate/hexane gradients).

(Basic) How is structural characterization of this compound performed in academic research?

Methodological Answer:

- X-ray crystallography is the gold standard for confirming stereochemistry and hydrogen-bonding patterns, as demonstrated for the crystal structure of 3-(4-bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one .

- Spectroscopic techniques :

(Advanced) What strategies enhance the TyrRS inhibitory activity of this compound derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies :

- Introduce electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring to improve binding to TyrRS’s active site .

- Optimize the substitution pattern on the furanone ring (e.g., 3-aryl vs. 4-aryl) to reduce steric hindrance.